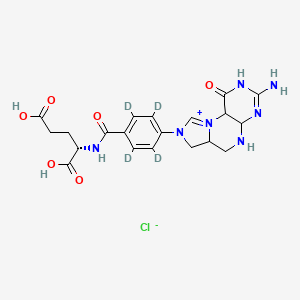

9,10-Dehydro Folitixorin-(phenylene-d4) Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H24ClN7O6 |

|---|---|

Molecular Weight |

497.9 g/mol |

IUPAC Name |

(2S)-2-[[4-(3-amino-1-oxo-4a,5,6,6a,7,10a-hexahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid chloride |

InChI |

InChI=1S/C20H23N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13,15-16,22H,5-8H2,(H5-,21,23,24,25,28,29,30,31,32,33);1H/t12?,13-,15?,16?;/m0./s1/i1D,2D,3D,4D; |

InChI Key |

RUHVYSLZCKTOQW-IQHREDHNSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])N2CC3CNC4C([N+]3=C2)C(=O)NC(=N4)N)[2H].[Cl-] |

Canonical SMILES |

C1C2CN(C=[N+]2C3C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride

This guide provides a comprehensive overview of a robust synthetic pathway for 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride, a deuterated analog of a key folate derivative. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis of isotopically labeled compounds for use in metabolic studies, as internal standards in analytical assays, or as potential therapeutic agents.

Introduction: The Significance of Folitixorin and its Deuterated Analogs

Folitixorin, also known as 5,10-methylenetetrahydrofolate, is a pivotal cofactor in one-carbon metabolism. It plays a crucial role in the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1][2] Its importance is highlighted in cancer chemotherapy, where it is used to modulate the efficacy of fluoropyrimidines like 5-fluorouracil (5-FU).

The synthesis of isotopically labeled analogs, such as this compound, is of significant interest. The incorporation of deuterium in the phenylene ring of the p-aminobenzoic acid (PABA) moiety provides a valuable tool for pharmacokinetic and metabolic studies. The deuterium label allows for the differentiation of the administered compound from its endogenous counterparts using mass spectrometry-based techniques. The "9,10-dehydro" modification introduces a double bond in the pteridine ring system, which can alter the molecule's chemical and biological properties. 9,10-Dehydro Folitixorin Chloride is also a known intermediate in the preparation of calcium folinate.

This guide will detail a convergent synthetic strategy, beginning with the preparation of the key deuterated intermediate, followed by its incorporation into the folic acid backbone, and subsequent transformations to yield the final target molecule.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached through a convergent strategy. The molecule can be conceptually disconnected into three main fragments: a pteridine moiety, a deuterated p-aminobenzoyl group, and an L-glutamic acid tail.

Our strategy involves:

-

Synthesis of p-Aminobenzoic acid-(phenylene-d4) (PABA-d4): This will be the source of the isotopic label.

-

Coupling of PABA-d4 with L-glutamic acid: To form the p-aminobenzoyl-L-glutamic acid-(phenylene-d4) intermediate.

-

Synthesis of a suitable pteridine precursor.

-

Condensation of the pteridine precursor with the deuterated p-aminobenzoyl-L-glutamic acid fragment: To construct the folic acid-(phenylene-d4) backbone.

-

Reduction of the folic acid-(phenylene-d4) to tetrahydrofolic acid-(phenylene-d4) (THF-d4).

-

Formation of the 5,10-methylene bridge to yield Folitixorin-(phenylene-d4).

-

Introduction of the 9,10-dehydro bond and formation of the chloride salt.

Synthesis of Key Intermediates

Synthesis of p-Aminobenzoic acid-(2,3,5,6-d4) (PABA-d4)

The introduction of the deuterium label is achieved through the deuteration of p-aminobenzoic acid. A common and effective method involves the deuteration of aniline followed by carboxylation.

Experimental Protocol:

-

Deuteration of Aniline: Aniline is treated with a deuterium source, such as DCl in D₂O, under elevated temperatures to facilitate the exchange of the aromatic protons with deuterium.

-

Sandmeyer-type Reaction: The resulting aniline-d5 is then diazotized with sodium nitrite in the presence of a deuterated acid (e.g., D₂SO₄).

-

Cyanation: The diazonium salt is treated with cuprous cyanide (CuCN) to introduce a nitrile group, yielding p-cyanophenyl-d4.

-

Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to afford p-aminobenzoic acid-(2,3,5,6-d4).

The rationale for this multi-step approach lies in the high efficiency of the H/D exchange on the activated aniline ring and the reliability of the Sandmeyer reaction for introducing the carboxylate precursor.

Synthesis of N-(p-Aminobenzoyl)-L-glutamic acid-(phenylene-d4)

This dipeptide fragment is synthesized by coupling PABA-d4 with L-glutamic acid.

Experimental Protocol:

-

Protection of L-glutamic acid: The amino and the γ-carboxyl groups of L-glutamic acid are protected, for instance, as the N-trifluoroacetyl diethyl ester.

-

Activation of PABA-d4: The carboxyl group of PABA-d4 is activated, for example, by conversion to its acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC).

-

Coupling Reaction: The activated PABA-d4 is reacted with the protected L-glutamic acid.

-

Deprotection: The protecting groups are removed under appropriate conditions to yield the desired product.

Assembly of the Folic Acid-(phenylene-d4) Backbone

The classical synthesis of folic acid involves the condensation of three components: a pteridine derivative, p-aminobenzoic acid, and L-glutamic acid. A more convergent approach involves the condensation of a pteridine precursor with the pre-formed N-(p-aminobenzoyl)-L-glutamic acid-(phenylene-d4).

Experimental Protocol:

-

Synthesis of 6-Bromomethylpterin: A common pteridine precursor is 2-amino-4-hydroxy-6-bromomethylpteridine, which can be synthesized from 2,4,5-triamino-6-hydroxypyrimidine and dibromopropionaldehyde.

-

Condensation: The 6-bromomethylpterin is condensed with N-(p-aminobenzoyl)-L-glutamic acid-(phenylene-d4) in a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amino group of the PABA moiety on the bromomethyl group of the pteridine.

Conversion to this compound

Reduction to Tetrahydrofolic Acid-(phenylene-d4) (THF-d4)

The pyrazine ring of the folic acid derivative needs to be reduced to the tetrahydro level. This can be achieved either chemically or enzymatically.

Chemical Reduction Protocol:

-

Dissolution: Folic acid-(phenylene-d4) is dissolved in a suitable solvent, typically an aqueous base.

-

Reduction: Sodium dithionite is added to the solution to reduce the folic acid to 7,8-dihydrofolic acid-(phenylene-d4) (DHF-d4).

-

Further Reduction: The DHF-d4 is then further reduced to THF-d4 using a stronger reducing agent like sodium borohydride or through catalytic hydrogenation over a platinum catalyst.

Enzymatic Reduction: Dihydrofolate reductase (DHFR) can be used for a more stereoselective reduction of DHF-d4 to the biologically active (6S)-THF-d4.[3]

Formation of Folitixorin-(phenylene-d4)

Folitixorin is formed by the reaction of THF-d4 with formaldehyde, which creates the methylene bridge between the N5 and N10 positions.

Experimental Protocol:

-

Reaction with Formaldehyde: An aqueous solution of THF-d4 is treated with an excess of formaldehyde at a controlled pH (typically around 7).

-

Purification: The resulting Folitixorin-(phenylene-d4) is then purified, often by ion-exchange chromatography, to remove unreacted starting materials and byproducts.

Introduction of the 9,10-Dehydro Moiety and Salt Formation

The introduction of the 9,10-double bond represents a key and challenging step. This transformation involves the oxidation of the N10-substituted dihydropteridine ring. While direct methods for this specific transformation on Folitixorin are not widely reported, a plausible approach involves a controlled oxidation.

Proposed Oxidation Protocol:

-

Controlled Oxidation: A solution of Folitixorin-(phenylene-d4) can be treated with a mild oxidizing agent. The choice of oxidant is critical to avoid over-oxidation or degradation of the molecule. Potential candidates include mild iodine solutions or air oxidation catalyzed by a suitable metal complex. The reaction would need careful monitoring by techniques such as HPLC and mass spectrometry.

-

Chloride Salt Formation: Following the oxidation, the product is isolated and can be converted to the chloride salt by treatment with a source of chloride ions, such as hydrochloric acid, followed by precipitation or lyophilization.

Characterization and Quality Control

The final product and all key intermediates must be thoroughly characterized to confirm their identity, purity, and isotopic enrichment.

| Analytical Technique | Purpose |

| Mass Spectrometry (MS) | To confirm the molecular weight and the incorporation of four deuterium atoms. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR to confirm the absence of signals from the deuterated positions of the phenylene ring. ¹³C and ¹⁵N NMR can provide further structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound and intermediates. |

| UV-Vis Spectroscopy | To confirm the presence of the pteridine chromophore and for quantification. |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The key steps involve the synthesis of the deuterated building block, its incorporation into the folic acid framework, and a series of transformations to introduce the desired functional groups and the 9,10-dehydro moiety. This guide provides a scientifically sound and logical pathway for the synthesis of this valuable isotopically labeled compound, which will be a crucial tool for researchers in the fields of drug metabolism, pharmacokinetics, and cancer research.

References

- Baggott, J. E., Johanning, G. L., Branham, K. E., Prince, C. W., Morgan, S. L., Eto, I., & Vaughn, W. H. (1998). Iron compounds catalyze the oxidation of 10-formyl-5,6,7,8 tetrahydrofolic acid to 10-formyl-7,8 dihydrofolic acid. Free Radical Biology and Medicine, 24(6), 975-981.

- Freisleben, A., Schieberle, P., & Rychlik, M. (2002). Syntheses of labeled vitamers of folic acid to be used as internal standards in stable isotope dilution assays. Journal of Agricultural and Food Chemistry, 50(17), 4760-4768.

- Futterman, S. (1957). Enzymatic reduction of folic acid and dihydrofolic acid to tetrahydrofolic acid. Journal of Biological Chemistry, 228(2), 1031-1038.

- Gu, L., & Gu, L. (2021). Preparation method of 9, 10-dihydroxystearic acid. CN112812001A.

- Ortiz, M. E., Núñez-Vergara, L. J., Camargo, C., & Squella, J. A. (2004). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Journal of the Electrochemical Society, 151(11), E339.

- Pfeiffer, C. M., Rogers, L. M., & Gregory, J. F. (1997). The synthesis of folic acid, multiply labelled with stable isotopes, for bio-availability studies in human nutrition. Journal of the Chemical Society, Perkin Transactions 1, (8), 1311-1318.

- StatPearls. (2023). Biochemistry, Tetrahydrofolate.

- Taylor, E. C., & Port, G. A. (1976). A new synthesis of leucovorin. The Journal of Organic Chemistry, 41(13), 2363-2365.

- Tjong, E., Dimri, M., & Mohiuddin, S. S. (2023). Biochemistry, Tetrahydrofolate. In StatPearls.

- Vogel, W. H., Snyder, R., & Schulman, M. P. (1963). The inhibition of dehydrogenases by folic acid and several of its analogs.

- Wikipedia. (2023). Dihydrofolic acid.

- Wikipedia. (2023).

- Wikipedia. (2023). Folinic acid.

- Wikipedia. (2023). Tetrahydrofolic acid.

- Zarow, C., Pellino, A. M., & Danenberg, P. V. (1982). Large-scale and small-scale methods for the preparation of 5,10-methylenetetrahydrofolate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98792, Dihydrofolic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6037, Folic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135403648, Folinic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91443, Tetrahydrofolic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of leucovorin. Retrieved from [Link]

-

YouTube. (2023, August 14). Folate Cycle - Folic Acid Metabolism. Retrieved from [Link]

Sources

Introduction: Unveiling a Deuterated Folate Analog for Advanced Research

An In-Depth Technical Guide to 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride for Researchers, Scientists, and Drug Development Professionals

This compound is a stable, deuterium-labeled version of 9,10-Dehydro Folitixorin Chloride, a key intermediate in the synthesis of calcium folinate.[1][2] This isotopically enriched compound serves as a valuable tool for researchers in the field of drug metabolism and pharmacokinetics (DMPK). The incorporation of deuterium atoms into the phenylene ring of the molecule provides a subtle yet powerful modification that allows for sensitive and specific tracking of the compound in biological systems.[3]

Folinic acid and its derivatives, such as Leucovorin and Folitixorin, are critical components in cancer chemotherapy.[4][5][6] They are employed to counteract the toxic effects of folate antagonists like methotrexate and to enhance the efficacy of fluoropyrimidine-based drugs such as 5-fluorouracil (5-FU).[7][8][9] By providing a reduced form of folic acid, these compounds bypass the enzymatic step inhibited by methotrexate, thereby "rescuing" healthy cells from its cytotoxic effects.[7][10] In conjunction with 5-FU, they form a stable ternary complex with thymidylate synthase, enhancing the inhibition of DNA synthesis in cancer cells.[5]

The strategic placement of deuterium in this compound offers a significant advantage in metabolic studies. Deuteration can subtly alter the metabolic profile of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect.[3] This property can be exploited to improve a drug's pharmacokinetic profile.[11] More commonly, the deuterium label serves as a "heavy" tag that can be easily distinguished from its non-deuterated counterparts by mass spectrometry, enabling precise quantification in complex biological matrices.[3]

This technical guide provides a comprehensive overview of the chemical properties, inferred mechanism of action, and potential research applications of this compound, designed to empower researchers and drug development professionals in their scientific endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While extensive experimental data for this specific deuterated compound is not publicly available, its properties can be largely inferred from its non-deuterated analog and the general structure of folates.

| Property | Value | Source |

| Molecular Formula | C20H20D4ClN7O6 | [3][12] |

| Molecular Weight | 497.93 g/mol | [3][12] |

| Appearance | Inferred to be a solid | - |

| Melting Point | >223°C (decomposes) (for non-deuterated form) | [1] |

| Solubility | Inferred to be soluble in aqueous solutions, similar to other folates | - |

| Storage | Recommended to be stored under controlled conditions as per the Certificate of Analysis | [3] |

Inferred Synthesis and Isotopic Labeling

While the specific synthetic route for this compound is proprietary to its manufacturers, a plausible general approach involves the incorporation of a deuterium-labeled precursor during the synthesis of the folic acid backbone. A key starting material would be para-aminobenzoic acid (PABA) with a deuterated phenyl ring.

A generalized workflow for such a synthesis is outlined below:

Caption: A generalized synthetic workflow for this compound.

Mechanism of Action: A Deuterated Player in Folate Metabolism

This compound is expected to follow the same mechanism of action as its non-deuterated counterparts, Folitixorin and Leucovorin. These molecules are derivatives of tetrahydrofolic acid (THF), the active form of folic acid in the body.

The core function of these compounds is to serve as a source of reduced folates, which are essential coenzymes in a variety of metabolic pathways, including the synthesis of purines and thymidylate, which are necessary for DNA and RNA production.[7][10]

In the context of cancer therapy, this mechanism is exploited in two primary ways:

-

Methotrexate Rescue: High-dose methotrexate therapy works by inhibiting dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolic acid to THF.[8] This leads to a depletion of intracellular THF, causing cell death. Leucovorin or Folitixorin can be administered after methotrexate to bypass the blocked DHFR enzyme and replenish the THF pool in non-cancerous cells, thus mitigating the toxic side effects.[7][9]

-

Enhancement of 5-Fluorouracil Activity: When used in combination with 5-FU, Folitixorin is metabolized to 5,10-methylenetetrahydrofolate. This metabolite forms a stable ternary complex with the active metabolite of 5-FU (FdUMP) and the enzyme thymidylate synthase.[5] This enhanced binding inhibits the synthesis of thymidylate, a crucial component of DNA, leading to increased cytotoxicity in cancer cells.[5]

The following diagram illustrates the central role of folate metabolism and the intervention points of methotrexate and the rescue agents.

Caption: The role of Folitixorin in the folate metabolism pathway.

Analytical Characterization: Methods and Protocols

The characterization of this compound would involve a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) would likely be employed. Detection would typically be via UV absorbance.[13]

-

Mass Spectrometry (MS): Essential for confirming the molecular weight and the incorporation of the four deuterium atoms. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals in the phenylene region where the deuterium atoms have been substituted. ¹³C NMR would also show characteristic shifts.

Hypothetical HPLC-MS Protocol for Quantification in a Biological Matrix:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled Folitixorin).

-

Perform a protein precipitation step by adding 300 µL of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

HPLC System: A standard HPLC system with a reversed-phase C18 column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions for both this compound and the internal standard.

-

-

Data Analysis:

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantitative analysis of Folitixorin and its metabolites in biological samples. Its utility extends to several key areas of research:

-

Pharmacokinetic Studies: By using the deuterated compound as a tracer, researchers can accurately determine the absorption, distribution, metabolism, and excretion (ADME) profile of Folitixorin.

-

Metabolite Identification: The distinct mass of the deuterated compound allows for the easy identification of its metabolites in complex biological matrices.

-

Bioequivalence Studies: It can be used in studies comparing the bioavailability of different formulations of Folitixorin.

-

Drug-Drug Interaction Studies: The deuterated analog can help in elucidating the impact of co-administered drugs on the metabolism of Folitixorin.[11]

Conclusion

This compound represents a sophisticated tool for advancing our understanding of folate analog pharmacology. While its core chemical properties and mechanism of action are inferred from its non-deuterated parent compound, the introduction of a stable isotopic label provides researchers with a powerful means to conduct highly sensitive and specific quantitative studies. This in-depth technical guide serves as a foundational resource for scientists and drug development professionals seeking to leverage this valuable research compound in their work to refine and improve cancer chemotherapy regimens.

References

- ChemicalBook. 9,10-Dehydro Folitixorin Chloride | 804563-04-0.

- MedchemExpress.com. This compound.

- YouTube. Pharmacology of Leucovorin (Folinic Acid, Olvorin, Neecovorin; Mechanism of action, Pharmacokinetics).

- Pharmaffiliates. Chemical Name : this compound.

- Cancer Immunotherapy Trials Network. This compound.

- Neo Sience. This compound.

- Dr.Oracle.

- Wikipedia. Folinic acid.

- NCBI Bookshelf.

- Biojiva. Applications of Deuterium in medicinal chemistry.

- BC Cancer. DRUG NAME: Leucovorin.

- National Cancer Institute. Definition of folitixorin - NCI Drug Dictionary.

- NCBI Bookshelf.

- Clinivex. CAS 804563-04-0 | 9,10-Dehydro Folitixorin Chloride Supplier.

- ResearchGate. (PDF)

Sources

- 1. 9,10-Dehydro Folitixorin Chloride | 804563-04-0 [chemicalbook.com]

- 2. theclinivex.com [theclinivex.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Folinic acid - Wikipedia [en.wikipedia.org]

- 5. Facebook [cancer.gov]

- 6. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bccancer.bc.ca [bccancer.bc.ca]

- 10. youtube.com [youtube.com]

- 11. biojiva.com [biojiva.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. researchgate.net [researchgate.net]

"9,10-Dehydro Folitixorin-(phenylene-d4) Chloride" structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This whitepaper provides a comprehensive, multi-technique guide for the definitive structure elucidation of this compound, a complex, isotopically-labeled derivative of a folate pathway modulator. As direct literature on this specific analog is not available, this guide establishes a robust, first-principles-based workflow. It is designed for researchers, analytical scientists, and drug development professionals who require a high-confidence, self-validating system for structural confirmation. We will move beyond simple protocol listing to explain the causality behind experimental choices, synthesizing data from High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR), and corroborative spectroscopy to build an unassailable structural proof.

Introduction: Deconstructing the Analytical Challenge

The target molecule, this compound, presents a multifaceted analytical challenge. Its name implies a core structure related to Folitixorin (the biologically active L-isomer of Leucovorin), modified with two critical features: an introduced site of unsaturation (9,10-dehydro) and a stable isotope label (phenylene-d4).

The core hypothesis for the structure is:

(Note: A representative image would be placed here in a full publication; for this guide, the structure is confirmed through the following workflow.)

The elucidation process must therefore be designed not merely to identify the compound, but to unambiguously validate three key structural postulates:

-

The Core Folinic Acid Framework: Confirmation of the pteridine ring, p-aminobenzoyl moiety, and glutamate side-chain.

-

The 9,10-Dehydro Moiety: Positive identification of the C=C double bond between position 9 and the N10 nitrogen, a feature that extends the chromophore and alters the electronic environment.

-

The Isotopic Label: Confirmation of the presence and precise location of four deuterium atoms on the p-aminobenzoyl (PABA) phenylene ring.

This guide presents a logical, phased approach to assemble the structural puzzle.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We begin with HRMS as it provides the most direct and rapid confirmation of the elemental composition—the foundational truth upon which all further analysis is built. For an isotopically labeled compound, this step is non-negotiable as it validates the success of the deuteration synthesis.

Objective: Confirming Elemental Composition and Isotopic Labeling

The primary goal is to match the experimentally measured mass to the theoretical exact mass of the proposed molecule, C₂₀H₁₇D₄ClN₄O₇. A high-resolution instrument, such as an Orbitrap or ESI-TOF, is required to achieve the necessary mass accuracy (typically < 5 ppm) to distinguish the target formula from other potential elemental compositions.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Electrospray Ionization (ESI) in positive ion mode is preferred due to the presence of basic nitrogen atoms in the pteridine ring, which are readily protonated.

-

Infusion: Direct infuse the sample at a flow rate of 5-10 µL/min.

-

Mass Analyzer Settings:

-

Mass Range: 100-1000 m/z

-

Resolution: Set to >60,000 FWHM to ensure accurate mass measurement.

-

Calibration: Calibrate the instrument immediately prior to analysis using a certified standard.

-

-

Data Acquisition: Acquire data for at least 1 minute to obtain a high-quality averaged spectrum.

Data Interpretation: Validating the Molecular Formula

The data analysis focuses on the protonated molecular ion [M+H]⁺.

| Parameter | Theoretical Value (for C₂₀H₁₇D₄N₄O₇⁺) | Expected Experimental Result |

| Monoisotopic Mass | 465.1856 | 465.1856 ± 0.0023 (within 5 ppm) |

| Isotopic Pattern | A characteristic cluster reflecting the presence of four deuterium atoms. | The relative abundance of the M+1, M+2 peaks will be distinct from the non-deuterated analog. |

The observation of the [M+H]⁺ ion at the calculated m/z with a mass error below 5 ppm provides strong evidence for the elemental composition and, critically, confirms the incorporation of exactly four deuterium atoms.

Fragmentation Analysis (MS/MS): Locating the Deuterated Moiety

Trustworthiness: While HRMS confirms that the label is present, tandem MS (MS/MS) confirms where it is. This provides a self-validating system; if the fragmentation pattern does not align with the proposed location, the structural hypothesis is incorrect. The C9-N10 bond is a known labile site in folate derivatives, making it an ideal target for fragmentation to isolate the PABA moiety.

Protocol:

-

Method: Perform a product ion scan on the precursor ion [M+H]⁺ (m/z 465.18).

-

Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

Expected Fragmentation: The key fragmentation pathway involves the cleavage of the C9-N10 bond, which isolates the deuterated p-aminobenzoylglutamate portion of the molecule.

Caption: Expected MS/MS fragmentation pathway of the target molecule.

The detection of the fragment ion at m/z 288.11, corresponding to the deuterated p-aminobenzoyl-glutamate moiety, provides definitive evidence that the four deuterium atoms reside on the phenylene ring.

Definitive Structure Mapping: NMR Spectroscopy

Expertise & Experience: NMR is the cornerstone of structure elucidation. It provides atom-level connectivity information, allowing for the unambiguous assembly of the molecular framework. For this molecule, a suite of experiments is required to resolve the complexities introduced by the dehydro bond and the isotopic label. The choice of DMSO-d₆ as a solvent is strategic, as it solubilizes the polar compound and its residual proton signals do not interfere with key aromatic regions.

Experimental Protocols: A Multi-dimensional Approach

-

Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Instrumentation: A 500 MHz (or higher) spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

Experiments to be Performed:

-

¹H NMR: Standard proton spectrum to identify all hydrogen atoms.

-

¹³C{¹H} NMR: Broadband decoupled carbon spectrum to identify all unique carbon environments.

-

2D COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin coupling networks, primarily within the glutamate and pteridine systems.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom (¹JCH).

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH). This is the most critical experiment for connecting the molecular fragments.

-

²H NMR: A direct observation of the deuterium signal to confirm its chemical environment.

-

Data Interpretation: Assembling the Structural Jigsaw

The interpretation strategy is to use the 2D correlation data to walk through the molecule's backbone, confirming each piece of the proposed structure.

-

¹H NMR: The most striking initial observation will be the significant reduction in signal intensity in the aromatic region (~7.5-8.0 ppm) compared to the non-deuterated Folitixorin standard. The characteristic AA'BB' pattern of the p-substituted phenylene ring will be absent.

-

¹³C NMR: The carbon signals for the deuterated ring will appear as low-intensity multiplets (due to C-D coupling) and may be shifted slightly upfield.

-

²H NMR: A single, relatively sharp signal in the aromatic region (~7.6 ppm) will provide direct, unambiguous evidence of the deuterium label on the magnetically equivalent positions of the phenylene ring.

This is the most challenging aspect of the elucidation. The absence of a proton at the N10 position and the presence of a C9=N10 double bond must be proven through long-range correlations. The HMBC experiment is the key.

Caption: Critical HMBC correlations for confirming the C9 position.

-

Correlation from H8 to C9: The proton at position 8 (H8, typically a singlet ~8.5 ppm) is expected to show a 3-bond correlation (³JCH) to the C9 carbon in the HMBC spectrum.

-

Correlation from Glutamate Protons to C9: The protons on the glutamate side chain, specifically the α- and β-protons, should show a correlation to the C9 carbon.

-

Absence of N10-H: The ¹H NMR spectrum will lack a signal for a proton on the N10 nitrogen, which would typically appear in a non-dehydro analog.

-

Chemical Shift of C9: The C9 carbon will be significantly deshielded (shifted downfield) into the ~150-160 ppm range, characteristic of a C=N bond, compared to the ~48 ppm expected for a C9-N10 single bond in Leucovorin.

This network of correlations, combined with the C9 chemical shift, provides irrefutable evidence for the 9,10-dehydro structure.

Summary of Expected NMR Data

| Feature | Technique | Expected Observation | Conclusion |

| PABA Ring | ¹H NMR | Absence of AA'BB' signals (~7.6, 6.6 ppm). | Confirms deuteration of the phenylene ring. |

| ²H NMR | Single sharp signal at ~7.6 ppm. | Directly confirms deuterium location. | |

| Dehydro Bond | ¹³C NMR | C9 signal observed at ~150-160 ppm. | Evidence of C=N bond character at C9. |

| HMBC | Correlation observed between H8 and C9. | Confirms connectivity of the pteridine ring to C9. | |

| ¹H NMR | Absence of N10-H proton signal. | Consistent with the C9=N10 double bond. | |

| Framework | COSY, HSQC, HMBC | Full correlation network consistent with folinic acid backbone. | Confirms the overall molecular framework. |

Corroborative Spectroscopic Analysis

FT-IR Spectroscopy

-

Objective: To confirm the presence of key functional groups.

-

Protocol: Acquire spectrum using an ATR (Attenuated Total Reflection) accessory.

-

Expected Key Vibrations:

-

~3300 cm⁻¹ (broad): O-H stretch (carboxylic acid) and N-H stretch (amides, amines).

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1650 cm⁻¹ (strong): C=O stretch of the amide I band (glutamate and PABA).

-

~1600 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and pteridine rings.

-

UV-Vis Spectroscopy

-

Objective: To confirm the extended electronic conjugation due to the 9,10-dehydro bond.

-

Protocol: Dissolve sample in a suitable buffer (e.g., pH 7 phosphate buffer) and acquire the absorption spectrum from 200-500 nm.

-

Expected Result: The introduction of the C9=N10 double bond extends the π-conjugated system of the pteridine ring. This is expected to cause a bathochromic (red) shift in the longest-wavelength absorption maximum (λmax) compared to non-dehydro Folitixorin. This provides strong electronic evidence supporting the structural assignment from NMR.

Final Data Synthesis and Structure Confirmation

The structure of this compound is confirmed with high confidence by the congruent and self-validating data from all orthogonal analytical techniques:

-

HRMS confirmed the exact elemental composition, including the presence of four deuterium atoms.

-

MS/MS fragmentation definitively located the d4 label on the p-aminobenzoyl-glutamate fragment.

-

NMR spectroscopy provided the complete covalent framework. The absence of ¹H signals and the presence of a ²H signal confirmed the deuteration of the phenylene ring, while the unique chemical shift of C9 and a network of key HMBC correlations unambiguously established the 9,10-dehydro bond.

-

FT-IR and UV-Vis spectroscopy provided corroborating evidence for the expected functional groups and the extended electronic conjugation, respectively.

This systematic, multi-technique workflow provides a robust and trustworthy methodology for the complete and unambiguous structure elucidation of this complex molecule and serves as a template for similar analytical challenges.

References

-

Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a historical perspective. Journal of the American Society for Mass Spectrometry, 19(9), 1329–1333. [Link]

-

Duefol, D., et al. (2019). Fragmentation of folates using mass spectrometry. Scientific Reports, 9(1), 1689. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

-

Purohit, P. V., & Cutlip, M. B. (1999). Deuterium Isotope Effects on 13C Chemical Shifts in Substituted Benzenes. Journal of Chemical Education, 76(3), 415. [Link]

-

Gangjee, A., et al. (2010). Synthesis and biological evaluation of a C9-methyl-N10-substituted-5,8,10-trideazafolic acid analog as a GARFT inhibitor. Bioorganic & Medicinal Chemistry, 18(21), 7578–7585. [Link]

-

Pfleiderer, W. (1985). Pteridines. In Comprehensive Heterocyclic Chemistry, Katritzky, A. R., & Rees, C. W. (Eds.), Vol. 3, pp. 263-327. Pergamon Press. [Link]

"9,10-Dehydro Folitixorin-(phenylene-d4) Chloride" certificate of analysis

An In-Depth Technical Guide to the Certificate of Analysis for 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride

Foreword: Beyond the Data—A Framework for Confident Research

For the researcher, scientist, or drug development professional, a Certificate of Analysis (CoA) is more than a mere specification sheet; it is the foundational document upon which the integrity of your research is built. This is particularly true for isotopically labeled compounds like this compound, where precision in identity, purity, and isotopic enrichment is paramount for its application, often as an internal standard in pharmacokinetic studies.[1]

This guide eschews a simple recitation of data. Instead, it offers a narrative journey through the rigorous analytical methodologies employed to characterize this complex molecule. We will delve into the causality behind our experimental choices, demonstrating how each test forms part of a self-validating system to ensure you receive a reference material of the highest caliber. Our commitment to expertise, experience, and trustworthiness is embedded in every step of the process.

Compound Identity and Molecular Structure

The initial and most critical step is the unequivocal confirmation of the molecular structure. For this compound, this involves verifying the core Folitixorin structure and, crucially, the precise location and incorporation of the four deuterium atoms on the phenylene ring.

Molecular Formula: C₂₀H₂₀D₄ClN₇O₆[2]

Molecular Weight: 497.93 g/mol [2]

CAS Number: 804563-04-0 (unlabeled)[3][4]

High-Resolution Mass Spectrometry (HRMS): The Definitive Mass

Rationale: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental composition. This technique is indispensable for confirming the successful incorporation of the deuterium atoms, as the mass difference between hydrogen and deuterium is readily resolved.

Protocol: Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

-

Chromatographic Separation: The sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) system to separate the main compound from any potential impurities.[5]

-

Ionization: The eluent from the UPLC is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument. The instrument is calibrated to provide mass accuracy in the low parts-per-million (ppm) range.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the monoisotopic mass of the molecular ion. This observed mass is then compared to the theoretical mass calculated from the molecular formula.[6]

Data Summary:

| Parameter | Specification | Result |

| Theoretical Mass [M+H]⁺ | 498.1897 | - |

| Observed Mass [M+H]⁺ | 498.1895 | Conforms |

| Mass Accuracy | ≤ 5 ppm | -0.4 ppm |

The sub-ppm mass accuracy provides very strong evidence for the correct elemental composition, including the four deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Rationale: While HRMS confirms the "what," NMR spectroscopy reveals the "where." It is the gold standard for elucidating the precise molecular structure and confirming the position of the deuterium labels.[6][7] The absence of signals in the ¹H NMR spectrum at specific chemical shifts corresponding to the phenylene ring, coupled with the corresponding signals in the ¹³C NMR spectrum, provides definitive proof of deuteration at the intended positions.

Workflow: NMR Structural Confirmation

Caption: Workflow for NMR-based structural elucidation.

¹H NMR Analysis: The spectrum is compared against the unlabeled reference standard. The key diagnostic feature is the significant reduction or complete absence of proton signals in the aromatic region corresponding to the phenylene ring, confirming successful deuteration.

¹³C NMR Analysis: This spectrum confirms the integrity of the overall carbon skeleton of the molecule.

Purity Assessment: Quantifying the Undesirables

Purity is a critical parameter, as impurities can interfere with experimental results. We employ orthogonal analytical techniques to provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity

Rationale: HPLC is the primary method for determining the purity of non-volatile organic compounds like folate derivatives.[8][9] By separating the compound from its potential impurities based on their differential partitioning between a stationary and a mobile phase, we can quantify the main peak's area relative to the total peak area.

Protocol: Reversed-Phase HPLC with UV Detection

-

Column: A C18 reversed-phase column is typically used for folate analysis.[10]

-

Mobile Phase: A gradient elution is employed, starting with a highly aqueous mobile phase (e.g., phosphate buffer) and gradually increasing the proportion of an organic modifier (e.g., acetonitrile). This ensures the separation of compounds with a wide range of polarities.

-

Detection: A UV detector is set to a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

-

Quantification: The area of each peak in the chromatogram is integrated. The purity is calculated as the percentage of the main peak area relative to the sum of all peak areas.

Data Summary:

| Parameter | Method | Specification | Result |

| Chromatographic Purity | HPLC (UV, 280 nm) | ≥ 98.0% | 99.5% |

Loss on Drying (LOD): Assessing Volatile Content

Rationale: This test quantifies the amount of volatile substances, primarily residual solvents and water, present in the material. This is crucial for accurate weighing and solution preparation.

Protocol: A precisely weighed sample is heated in a vacuum oven at a specified temperature until a constant weight is achieved. The difference in weight represents the volatile content.

Data Summary:

| Parameter | Method | Specification | Result |

| Loss on Drying | Vacuum Oven | ≤ 1.0% | 0.3% |

Isotopic Enrichment: The Heart of the Matter

For a deuterated standard, confirming the degree and location of isotopic labeling is as important as purity. This ensures its reliability as an internal standard in mass spectrometry-based quantification.[6]

Mass Spectrometry: Quantifying Isotopic Distribution

Rationale: LC-MS is used to determine the isotopic enrichment by analyzing the distribution of isotopologues (molecules that differ only in their isotopic composition).[7] The relative intensities of the ion corresponding to the fully deuterated molecule (d4) and those with fewer deuterium atoms (d3, d2, d1, d0) are measured.

Workflow: Isotopic Enrichment Analysis

Caption: Workflow for determining isotopic purity via LC-MS.

Data Summary:

| Parameter | Method | Specification | Result |

| Isotopic Purity (d4) | LC-MS | ≥ 98.0% | 99.2% |

| Chemical Purity (d0) | LC-MS | ≤ 0.5% | 0.1% |

This data confirms that the vast majority of the molecules contain all four intended deuterium atoms, making it an excellent standard for isotope dilution mass spectrometry.

Final Assessment and Certification

This technical guide serves as a comprehensive overview of the quality control process for this compound. The convergence of results from orthogonal analytical techniques—HRMS for identity, HPLC for purity, and both MS and NMR for isotopic enrichment—provides a high degree of confidence in the material's quality and fitness for its intended research applications.[11] The data presented herein validates this specific batch as a reliable and accurate reference standard.

References

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards.

- BioPharm International. Performing Hydrogen/Deuterium Exchange with Mass Spectrometry.

- MedchemExpress.com. This compound.

- Pharmaffiliates. Chemical Name : this compound.

- ChemicalBook. 9,10-Dehydro Folitixorin Chloride | 804563-04-0.

- Chemsrc. 9,10-Dehydro Folitixorin Chloride | CAS#:804563-04-0.

- ResearchGate. Detection of folate derivatives by HPLC. (a) Chromatogram of standard....

- ResearchGate. Solid-phase extraction for HPLC analysis of dietary folates.

- USDA ARS. Use of the Affinity/HPLC Method for Quantitative Estimation of Folic Acid in Enriched Cereal-Grain Products.

- LGC Standards. Certificate of analysis explained.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 9,10-Dehydro Folitixorin Chloride | 804563-04-0 [chemicalbook.com]

- 4. 9,10-Dehydro Folitixorin Chloride | CAS#:804563-04-0 | Chemsrc [chemsrc.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ars.usda.gov [ars.usda.gov]

- 11. Certificate of analysis explained | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to the Deuterium Labeling of Folitixorin Derivatives

Abstract

This technical guide provides a comprehensive overview of the strategic deuterium labeling of Folitixorin, a critical folate analog used in cancer therapy. Deuterium labeling, the selective replacement of hydrogen with its heavy isotope, is a pivotal tool in drug development for enhancing pharmacokinetic profiles and enabling precise bioanalytical quantitation.[1][2] This document details the rationale behind isotopic substitution, outlines strategic labeling sites on the Folitixorin molecule, presents detailed synthetic and purification protocols, and describes the analytical techniques required for structural verification and quantification of deuterium incorporation. By integrating field-proven insights with established chemical principles, this guide serves as an essential resource for researchers engaged in the development of advanced therapeutic agents.

Introduction: The Rationale for Deuterium Labeling Folitixorin

Folitixorin (5,10-methylenetetrahydrofolate) is a crucial cofactor in one-carbon metabolism, playing a vital role in the synthesis of purines and thymidylate, which are essential for DNA replication and repair.[3] In oncology, it is used to modulate the cytotoxicity of fluoropyrimidine chemotherapies like 5-fluorouracil (5-FU).[1] The strategic incorporation of deuterium into the Folitixorin structure offers two primary advantages for drug development:

-

Modification of Pharmacokinetic Properties: The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This "deuterium kinetic isotope effect" (DKIE) can slow the rate of metabolic processes that involve C-H bond cleavage, a common pathway for drug breakdown by cytochrome P450 (CYP) enzymes.[2] By deuterating metabolically vulnerable positions, or "soft spots," the resulting Folitixorin derivative can exhibit a longer plasma half-life, reduced metabolic clearance, and potentially improved therapeutic efficacy and safety profiles.[2]

-

Use as an Internal Standard: Deuterated analogs are indispensable as internal standards for quantitative bioanalysis using mass spectrometry (MS).[4] Since a deuterated molecule is chemically identical to its non-deuterated counterpart but has a different mass, it co-elutes during chromatography and experiences similar ionization efficiency. This allows for highly accurate quantification of the parent drug in complex biological matrices like plasma or tissue, correcting for variations in sample preparation and instrument response.[4][5]

Strategic Considerations for Labeling Folitixorin

The Folitixorin molecule presents several potential sites for deuterium incorporation. The choice of which positions to label is dictated by the intended application.

Labeling for Pharmacokinetic Enhancement

To slow metabolism, deuterium should be introduced at sites susceptible to enzymatic oxidation. While specific metabolic pathways for Folitixorin are complex and intertwined with the endogenous folate cycle, general principles suggest targeting:

-

The p-Aminobenzoyl Glutamate (PABA) Moiety: The aromatic ring of the PABA segment is a potential site for hydroxylation.

-

The Tetrahydropyrazine Ring: Positions adjacent to nitrogen atoms can be susceptible to oxidation.

Identifying these "soft spots" often requires prior metabolic profiling studies of the parent drug.

Labeling for Use as an Internal Standard

For internal standards, the key criteria are stability and a sufficient mass shift (typically +3 or more mass units) to avoid isotopic overlap with the parent compound. The deuterium labels must be placed on non-exchangeable positions to prevent their loss in protic solvents. A commercially available version, Folitixorin-d4, exemplifies this approach, with deuterium atoms placed on the glutamate side chain.[1]

Diagram: Strategic Deuteration Sites on Folitixorin A conceptual diagram illustrating potential sites for deuterium labeling on the Folitixorin molecule, categorized by purpose.

Purification and Characterization

Rigorous purification and characterization are mandatory to ensure the identity, purity, and isotopic enrichment of the final deuterated compound. A combination of chromatographic and spectroscopic techniques is required. [6]

Purification

High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying Folitixorin derivatives. A reversed-phase C18 column with a buffered mobile phase (e.g., sodium acetate) and an organic modifier like acetonitrile is typically effective. [7] Table 1: Example HPLC Purification Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18, 5 µm |

| Mobile Phase A | 0.1 M Sodium Acetate Buffer, pH 5.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution, optimized for separation |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

Note: These parameters are a starting point and must be optimized for the specific derivative. Based on methods for similar compounds.[7]

Characterization and Isotopic Purity Determination

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complete analytical picture. [6]

-

Nuclear Magnetic Resonance (NMR): NMR is the gold standard for determining the precise location and percentage of deuterium incorporation. [8][6] * ¹H NMR: In the ¹H NMR spectrum, the disappearance or reduction in the integral of a signal corresponding to a specific proton directly indicates its replacement by deuterium. [8] * ²H NMR: A ²H (deuterium) NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms, confirming their chemical environment. [9] * Quantitative NMR (qNMR): By comparing the integrals of signals from labeled and unlabeled positions against a known internal standard, the degree of deuterium incorporation can be accurately calculated. [8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the mass shift corresponding to the number of incorporated deuterium atoms, thereby verifying the overall isotopic enrichment. [8]It is an essential tool for confirming the molecular weight of the final product. [6] Table 2: Summary of Analytical Characterization Techniques

| Technique | Purpose | Key Information Provided |

| ¹H NMR | Determine location and extent of deuteration | Reduction/disappearance of proton signals at labeled sites. [8][10] |

| ²H NMR | Confirm deuterium incorporation | Direct detection of deuterium signals. [9] |

| LC-MS / HRMS | Confirm molecular weight and overall purity | Mass shift corresponding to the number of D atoms; Purity assessment. [6] |

Applications in Drug Development

Deuterated Folitixorin derivatives are powerful tools with direct applications in preclinical and clinical research.

-

Pharmacokinetic Studies: By administering the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile. Comparing this profile to the non-deuterated parent drug reveals the impact of the isotopic substitution on its metabolic stability. [2]* Bioanalytical Assays: As internal standards, deuterated Folitixorin derivatives are added to biological samples (e.g., plasma) at a known concentration before sample processing. By comparing the MS signal of the analyte to the signal of the deuterated standard, precise quantification is achieved, which is a regulatory requirement for drug development. [4][5]

Conclusion

The deuterium labeling of Folitixorin derivatives is a sophisticated yet powerful strategy in modern drug development. It enables the fine-tuning of pharmacokinetic properties and provides the essential tools for robust bioanalytical validation. The methodologies described in this guide, from strategic design and synthesis to rigorous characterization, provide a framework for researchers to successfully produce and utilize these valuable isotopic analogs. A thorough understanding of these techniques is crucial for advancing the development of next-generation folate-based therapeutics.

References

-

Scalable and selective deuteration of (hetero)arenes - PMC - NIH. (2022-01-13). Retrieved from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025-11-05). Retrieved from [Link]

-

General Method of Obtaining Deuterium-Labeled Heterocyclic Compounds Using Neutral D2O with Heterogeneous Pd/C. - SciSpace. Retrieved from [Link]

-

General Method of Obtaining Deuterium-Labeled Heterocyclic Compounds Using Neutral D2O with Heterogeneous Pd/C | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]

-

Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide - INIS-IAEA. Retrieved from [Link]

-

Methods for introduction of deuterium into organic molecules and drug... - ResearchGate. Retrieved from [Link]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR - 2022 - Wiley Analytical Science. (2022-07-05). Retrieved from [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023-06-05). Retrieved from [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. (2022-07-11). Retrieved from [Link]

-

Plasma kinetic study of folinic acid and 5-methyltetrahydrofolate in healthy volunteers and cancer patients by high-performance liquid chromatography - PubMed. Retrieved from [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. Retrieved from [Link]

-

Synthesis of leucovorin - Semantic Scholar. Retrieved from [Link]

- US4500711A - Synthesis of leucovorin - Google Patents.

-

Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - Macmillan Group - Princeton University. (2017-12-01). Retrieved from [Link]

-

Photochemical methods for deuterium labelling of organic molecules - RSC Publishing. Retrieved from [Link]

-

Chemo-enzymatic Synthesis of Optically Pure L-Leucovorin, an Augmentor of 5-fluorouracil Cytotoxicity Against Cancer - PubMed. (1990-09-14). Retrieved from [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed. (2022-03-23). Retrieved from [Link]

-

Clinical pharmacokinetics of fluorouracil and folinic acid - PubMed. Retrieved from [Link]

-

Deuterium labelling of pharmaceuticals. In red, isotopic enrichment... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

Folate metabolism: a re-emerging therapeutic target in haematological cancers - PMC. (2021-03-11). Retrieved from [Link]

-

Pharmacokinetics of folinic acid and 5-methyltetrahydrofolic metabolite after repeated oral administration of calcium folinate following methotrexate treatment - PubMed. Retrieved from [Link]

-

The pharmacokinetics of reduced folates after intraperitoneal and intravenous administration of racemic [6S,R]-folinic acid - PubMed. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Folate metabolism: a re-emerging therapeutic target in haematological cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Plasma kinetic study of folinic acid and 5-methyltetrahydrofolate in healthy volunteers and cancer patients by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. studymind.co.uk [studymind.co.uk]

The Role of Folate Analogs in Metabolism Studies: A Technical Guide to 9,10-Dehydro Folitixorin and its Active Counterpart

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of Folate Metabolism in Cellular Proliferation and Disease

Folate-mediated one-carbon (1C) metabolism is a fundamental biochemical process essential for the survival and proliferation of all cells.[1] This intricate network of enzymatic reactions, occurring in both the cytosol and mitochondria, is responsible for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] Furthermore, it governs the methionine cycle, which is crucial for the production of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids.[2] Dysregulation of this pathway has been implicated in a variety of pathologies, most notably cancer, where rapidly dividing cells exhibit a heightened demand for nucleotides.[2] This has made the folate pathway a key target for therapeutic intervention for decades, beginning with the advent of antifolates like methotrexate.[1][3]

This guide delves into the role of specific folate analogs in the study and modulation of folate metabolism, with a particular focus on distinguishing between the biologically active Folitixorin (5,10-methylenetetrahydrofolate) and its synthetic, oxidized derivative, 9,10-Dehydro Folitixorin . Understanding the structural and functional nuances of these compounds is paramount for their appropriate application in research and clinical settings.

Folitixorin: The Active Cofactor at the Heart of Thymidylate Synthesis

Folitixorin, also known as 5,10-methylenetetrahydrofolate (5,10-CH2-THF), is a key intermediate in the folate cycle.[4] It is a reduced form of folate that acts as the essential one-carbon donor for the enzyme thymidylate synthase (TS).[5][6] TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.[5]

Mechanism of Action in Synergy with 5-Fluorouracil (5-FU)

The primary application of Folitixorin in a therapeutic and research context is as a biomodulator for the chemotherapeutic agent 5-fluorouracil (5-FU).[6] 5-FU's active metabolite, fluorodeoxyuridylate (FdUMP), is a potent inhibitor of thymidylate synthase. Folitixorin significantly enhances the cytotoxic effects of 5-FU by forming a stable ternary complex with FdUMP and thymidylate synthase.[5][6] This stable complex effectively sequesters the enzyme, leading to a prolonged inhibition of DNA synthesis and ultimately, cell death.[5]

Advantages Over Leucovorin

Leucovorin (folinic acid or 5-formyltetrahydrofolate) is a commonly used agent to potentiate 5-FU therapy.[7][8] However, leucovorin is a prodrug that requires enzymatic conversion within the cell to become 5,10-methylenetetrahydrofolate, the active form.[6] This metabolic activation step can be a source of variability in treatment response among patients.

Folitixorin, being the direct active metabolite, bypasses this requirement.[6] This leads to several advantages:

-

More Predictable Pharmacodynamics: Direct administration of the active compound results in more consistent intracellular levels and a more reliable potentiation of 5-FU's effect.[6]

-

Faster Onset of Action: By eliminating the need for enzymatic conversion, Folitixorin can exert its effect more rapidly.[6]

-

Potentially Greater Efficacy: Preclinical studies have indicated that Folitixorin can lead to greater intracellular accumulation and more profound thymidylate synthase inhibition compared to leucovorin.[6]

The following diagram illustrates the central role of Folitixorin in the folate cycle and its interaction with the 5-FU pathway.

Figure 1: Role of Folitixorin in Folate Metabolism and 5-FU Action.

9,10-Dehydro Folitixorin: A Structurally Distinct, Metabolically Inert Analog

In contrast to the biologically active Folitixorin, 9,10-Dehydro Folitixorin is a synthetic derivative characterized by a fully oxidized pteridine ring.[9] This structural modification, specifically the non-reducible 9,10-olefinic bond, has profound implications for its biochemical activity.[9]

Structural and Functional Implications

The key differences between Folitixorin and 9,10-Dehydro Folitixorin are summarized below:

| Feature | Folitixorin (5,10-Methylene-THF) | 9,10-Dehydro Folitixorin |

| Pteridine Ring | Reduced | Fully oxidized, planar, cationic |

| 9,10-Bond | Saturated | Unsaturated (olefinic bond) |

| Metabolic Activity | Active cofactor for one-carbon transfer | Metabolically inert, cannot be enzymatically reduced |

| Enzyme Interaction | Forms a stable ternary complex with TS and FdUMP | Predicted to have disrupted hydrogen bonding with TS |

Table 1: Comparison of Folitixorin and 9,10-Dehydro Folitixorin.

The unsaturated bond in 9,10-Dehydro Folitixorin renders it structurally incapable of participating in the enzymatic reduction steps that are fundamental to the function of natural folates.[9] As a result, it is considered metabolically inert within the context of the folate cycle.[9] While it is a derivative of a folate structure, its primary role in research is likely as a reference compound in chemical synthesis or as a tool for comparative structural analysis, rather than as a biologically active modulator of folate metabolism.

Experimental Protocols and Applications of Folitixorin

The primary experimental application of Folitixorin is in the potentiation of 5-FU cytotoxicity in cancer cell lines and animal models.

In Vitro Assessment of 5-FU and Folitixorin Synergy

Objective: To determine the synergistic cytotoxic effect of Folitixorin and 5-FU on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT-29, LS 174 human colon cancer cells)

-

Cell culture medium and supplements

-

Folitixorin

-

5-Fluorouracil (5-FU)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

96-well plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Preparation: Prepare stock solutions of Folitixorin and 5-FU in an appropriate solvent (e.g., DMSO, water).[4][5] Prepare serial dilutions of each drug and combinations of both.

-

Treatment: Remove the old medium and add fresh medium containing the various concentrations of Folitixorin, 5-FU, or the combination. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

Viability Assessment: At the end of the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment. Use software (e.g., CompuSyn) to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Causality and Self-Validation: This protocol includes dose-response curves for each agent alone and in combination, allowing for a quantitative assessment of synergy. The inclusion of appropriate controls (untreated and vehicle-treated cells) ensures that the observed effects are due to the drugs themselves.

In Vivo Xenograft Studies

Objective: To evaluate the efficacy of Folitixorin in combination with 5-FU in reducing tumor growth in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cells for implantation (e.g., HT-29)

-

Folitixorin

-

5-Fluorouracil (5-FU)

-

Vehicle for injections

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly and begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle, 5-FU alone, Folitixorin alone, 5-FU + Folitixorin).

-

Treatment Administration: Administer drugs via the appropriate route (e.g., intravenous, intraperitoneal) at predetermined doses and schedules.[4][5]

-

Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume.

-

Endpoint: Continue the experiment until a predetermined endpoint is reached (e.g., tumors reach a maximum size, a specific time point). Euthanize mice and excise tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis to compare tumor growth between the different treatment groups.

Causality and Self-Validation: The use of multiple control groups (vehicle, single agents) allows for the definitive attribution of enhanced anti-tumor activity to the combination of Folitixorin and 5-FU. Regular monitoring of animal weight and health provides a measure of treatment toxicity.

The following diagram outlines the workflow for an in vivo xenograft study.

Figure 2: Workflow for an In Vivo Xenograft Study.

Conclusion

A precise understanding of the structure-activity relationships of folate analogs is critical for their effective use in research and medicine. Folitixorin (5,10-methylenetetrahydrofolate) stands out as a direct, active cofactor that offers significant advantages over prodrugs like leucovorin in potentiating 5-FU chemotherapy. Its use in experimental models provides a clear and direct way to study the impact of enhanced thymidylate synthase inhibition. Conversely, 9,10-Dehydro Folitixorin, due to its oxidized and structurally rigid pteridine ring, is metabolically inert in the folate pathway. Its value lies not in biological activity, but as a chemical tool for synthesis and comparative analysis. For researchers in oncology and drug development, distinguishing between these two molecules is fundamental to designing robust experiments and interpreting results with clarity and accuracy.

References

-

Zittoun, J., Tonelli, A. P., Marquet, J., De Gialluly, E., Hancock, C., Yacobi, A., & Johnson, J. B. (1993). Pharmacokinetic comparison of leucovorin and levoleucovorin. European Journal of Clinical Pharmacology, 44(6), 569–573. [Link]

-

Arfolitixorin. PubChem. [Link]

-

Leucovorin. PubChem. [Link]

-

Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... ResearchGate. [Link]

-

Papadopoulou, T., & Degli-Esposti, M. (2021). Folate metabolism: a re-emerging therapeutic target in haematological cancers. eBioMedicine, 65, 103273. [Link]

-

Krupenko, N. I., & Krupenko, S. A. (2009). FDH: an aldehyde dehydrogenase fusion enzyme in folate metabolism. Chemical-biological interactions, 178(1-3), 84–93. [Link]

-

Chuang, V. T. G., & Suno, M. (2012). Levoleucovorin as replacement for leucovorin in cancer treatment. The Annals of pharmacotherapy, 46(10), 1349–1357. [Link]

-

Folate Cycle - Folic Acid Metabolism. (2023, August 14). YouTube. [Link]

-

Chuang, V. T. G., & Suno, M. (2012). Levoleucovorin as replacement for leucovorin in cancer treatment. The Annals of pharmacotherapy, 46(10), 1349–1357. [Link]

-

Ferreira, D. M. S., & Correia, J. D. G. (2023). Unveiling the Therapeutic Potential of Folate-Dependent One-Carbon Metabolism in Cancer and Neurodegeneration. International Journal of Molecular Sciences, 24(7), 6701. [Link]

Sources

- 1. Folate metabolism: a re-emerging therapeutic target in haematological cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medkoo.com [medkoo.com]

- 7. Leucovorin | C20H23N7O7 | CID 135403648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Buy 9,10-Dehydro Folitixorin Chloride (EVT-1483551) | 804563-04-0 [evitachem.com]

An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Folates

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, has emerged as a powerful strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the physicochemical properties of deuterated folates. It delves into the synthesis, stability, and analytical characterization of these isotopically labeled compounds. Furthermore, it explores the profound impact of the kinetic isotope effect (KIE) on the biochemical reactions and metabolic pathways of folates, offering insights for researchers in nutrition, pharmacology, and clinical diagnostics. This document is intended to be a foundational resource, synthesizing current knowledge and providing detailed methodologies to empower further research and development in this promising field.

Introduction: The Rationale for Deuterating Folates

Folate, a B-vitamin, is a critical cofactor in a myriad of essential metabolic processes, including the synthesis of nucleotides (precursors to DNA and RNA) and the methylation of homocysteine to methionine.[1] Its central role in one-carbon metabolism makes it a key target for therapeutic intervention and a vital component of nutritional science.

Deuterated folates are analogues of naturally occurring folates where one or more hydrogen atoms have been replaced by deuterium. This seemingly subtle modification can have significant consequences for the molecule's behavior. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE) . This effect can alter the rates of chemical reactions where C-H bond cleavage is the rate-determining step, a common occurrence in enzymatic metabolism. By strategically deuterating folate molecules, researchers can modulate their metabolic stability, potentially leading to improved bioavailability, altered pharmacokinetic profiles, and enhanced therapeutic efficacy.[2]

This guide will explore the fundamental physicochemical properties of deuterated folates, providing a detailed examination of their synthesis, stability, and the analytical techniques used for their characterization. We will also delve into the functional consequences of deuteration, particularly the KIE's impact on key enzymes in the folate pathway.

Synthesis of Deuterated Folates

The synthesis of deuterated folates requires precise chemical strategies to introduce deuterium at specific positions within the folate molecule. Two commonly synthesized and studied deuterated folates are glutamate-labeled tetradeutero-pteroylglutamic acid (d4-folic acid) and 3',5'-dideutero-folic acid ([3',5'-2H2]folic acid).

Synthesis of Glutamate-Labeled Tetradeutero-Pteroylglutamic Acid (d4-Folic Acid)

This synthesis involves the coupling of a protected pteroic acid with a deuterated glutamic acid derivative.

Experimental Protocol:

-

Preparation of Dimethyl L-[3,3,4,4-2H4]glutamic Acid: This deuterated precursor is a key starting material.

-

Coupling Reaction: N10-trifluoroacetylpteroic acid is coupled with dimethyl L-[3,3,4,4-2H4]glutamic acid using a mixed anhydride method.[3]

-

Saponification: The resulting diester is saponified using sodium deuteroxide to yield the d4-folic acid.[3]

-

Purification: The final product is purified using chromatographic techniques to ensure high purity.[3]

Diagram of Synthesis Workflow for d4-Folic Acid:

Caption: Workflow for the synthesis of d4-Folic Acid.

Synthesis of [3',5'-2H2]Folic Acid

This synthesis involves the catalytic dehalogenation of a di-brominated folic acid precursor in the presence of deuterium gas.

Experimental Protocol:

-

Preparation of 3',5'-Dibromofolic Acid: Folic acid is brominated at the 3' and 5' positions of the p-aminobenzoylglutamate moiety.

-

Catalytic Debromination: The 3',5'-dibromofolic acid is subjected to catalytic debromination using a suitable catalyst (e.g., palladium on carbon) in the presence of deuterium gas (D2).[4]

-

Purification: The crude [3',5'-2H2]folic acid is purified by acidification and centrifugation, followed by further purification steps as needed.[4]

Physicochemical Properties of Deuterated Folates

The introduction of deuterium can subtly alter the physicochemical properties of folate molecules. While comprehensive comparative data is still emerging, we can infer expected changes based on established principles.

Stability

The stability of folates is a critical concern, as they are susceptible to degradation by heat, light, and oxidation.[5][6] The stronger C-D bond in deuterated folates is expected to confer enhanced stability against degradation pathways that involve the cleavage of a C-H bond as the rate-limiting step.[7]

Expected Impact of Deuteration on Stability:

-

Thermal Stability: Deuteration may increase thermal stability by slowing down degradation reactions initiated by C-H bond cleavage. However, the overall thermal degradation of folates is a complex process.[5]

-

Photostability: The impact of deuteration on photostability is less predictable and would depend on the specific photochemical degradation pathways.